molecular formula C9H12N2O B1275704 3,5-Dimethylbenzohydrazide CAS No. 27389-49-7

3,5-Dimethylbenzohydrazide

Cat. No. B1275704
CAS RN: 27389-49-7
M. Wt: 164.2 g/mol
InChI Key: JAXXNYJSWNHITI-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzohydrazide is a chemical compound that is derived from benzohydrazide with two methyl groups attached to the benzene ring at the 3rd and 5th positions. Although the provided papers do not directly discuss 3,5-Dimethylbenzohydrazide, they provide insights into related compounds and their synthesis, molecular structure, and chemical properties, which can be used to infer some aspects of 3,5-Dimethylbenzohydrazide.

Synthesis Analysis

The synthesis of related compounds provides a basis for understanding how 3,5-Dimethylbenzohydrazide might be synthesized. For instance, 3,5-Dimethylbenzamide, a closely related compound, was prepared through the oxidation of mesitylene, followed by chloridization and reaction with ammonia . This suggests that a similar approach could potentially be used for synthesizing 3,5-Dimethylbenzohydrazide, with the appropriate hydrazide reagent.

Molecular Structure Analysis

The molecular structure of 3,5-dimethylbenzoic acid, a compound structurally similar to 3,5-Dimethylbenzohydrazide, was determined using X-ray crystallography . The study found that the carbon skeleton of the benzene ring has C2v symmetry and provided detailed bond distances and angles. These findings can be extrapolated to predict the molecular geometry of 3,5-Dimethylbenzohydrazide, considering the similarities in the aromatic ring structure.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3,5-Dimethylbenzohydrazide. However, the synthesis of diheterocyclic compounds from related hydrazides and the preparation of other benzohydrazide derivatives suggest that 3,5-Dimethylbenzohydrazide could undergo similar reactions to form various heterocyclic compounds. The reactivity would likely be influenced by the presence of the methyl groups and the hydrazide functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethylbenzohydrazide can be inferred from related compounds. For example, the melting point of 3,5-Dimethylbenzamide was reported, which provides a reference point for the melting range of similar compounds . Spectroscopic techniques such as IR and NMR used to characterize related compounds would also be applicable to 3,5-Dimethylbenzohydrazide for determining its physical and chemical properties.

Scientific Research Applications

Anticancer Evaluation

  • Hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide, including 3,5-dimethylbenzohydrazide, have been synthesized and evaluated for anticancer properties. Compounds demonstrated significant cytotoxicity against ovarian cancer cell lines, indicating potential as anticancer agents (Terzioğlu & Gürsoy, 2003).

Insecticidal Activity

  • Synthesized benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, including those with a 3,5-dimethylbenzohydrazide moiety, showed notable insecticidal activity. This highlights its potential in pest control applications (Sawada et al., 2003).

Dental Applications

  • A study evaluated the biocompatibility of a new compound, 3,5-dimethyl-1-thiocarboxamide pyrazole, a derivative of 3,5-dimethylbenzohydrazide, for use in dental composites. It showed no significant impact on the mechanical properties of dental composites, indicating its suitability for dental applications (Abaszadeh, Mohammadi, & Mohammadzadeh, 2020).

Multidrug Resistance Reverting Agent

  • The compound 3,5-dibenzoyl-4-(3-phenoxyphenyl)-1,4-dihydro-2,6-dimethylpyridine, related to 3,5-dimethylbenzohydrazide, was studied for its potential in reverting multidrug resistance in cancer treatment. It showed no effects on vascular smooth muscle contractility, making it a promising agent in cancer therapy (Saponara et al., 2004).

Synthesis and Characterization

  • The preparation of 3,5-Dimethylbenzamide, a derivative of 3,5-dimethylbenzohydrazide, was described, including its characterization through IR spectra. This research contributes to the understanding of its chemical properties and potential applications (Su, 2003).

Safety And Hazards

The compound has a GHS07 pictogram and a warning signal word . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, P330, and P501, which provide guidance on washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, calling a poison center or doctor if feeling unwell, rinsing mouth, and disposing of contents/container in accordance with local regulations .

properties

IUPAC Name

3,5-dimethylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-7(2)5-8(4-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXXNYJSWNHITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397447
Record name 3,5-dimethylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylbenzohydrazide

CAS RN

27389-49-7
Record name 3,5-dimethylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
沢田善宏, 中川春美, 塚本芳久, 矢内利明… - Journal of Pesticide …, 2002 - jlc.jst.go.jp
Fourteen analogues were synthesized by rationally modifying the 3, 5-dimethylbenzoyl moiety of RH-5992, and evaluated for insecticidal activity against the common cutworm (…
Number of citations: 21 jlc.jst.go.jp
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
Nineteen analogues were synthesized by modifying the tert‐butylhydrazine moieties of N′‐tert‐butyl‐N′‐(3,5‐dimethylbenzoyl)‐5‐methyl‐2,3‐dihydro‐1,4‐benzodioxine‐6‐…
Number of citations: 42 onlinelibrary.wiley.com
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
The N′‐benzoyl group of N‐tert‐butyl‐N′‐benzoyl‐3,5‐dimethylbenzohydrazide (1) was converted to a series of benzoheterocyclecarbonyl groups in order to investigate the …
Number of citations: 54 onlinelibrary.wiley.com
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
A series of N′‐benzoheterocyclecarbonyl‐N‐tert‐butyl‐3,5‐dimethylbenzohydrazide analogues possessing a variety of substituents on the benzene rings of the benzoheterocyle …
Number of citations: 60 onlinelibrary.wiley.com
TS Dhadialla, RK Jansson - Pesticide Science, 1999 - Wiley Online Library
The non‐steroidal, bis‐acylhydrazine agonists of the insect molting hormone, 20‐hydroxyecdysone, were first discovered over ten years ago. An extensive structure–activity optimization …
Number of citations: 64 onlinelibrary.wiley.com
T Göbel, L Gsell, OF Hüter, P Maienfisch… - Pesticide …, 1999 - Wiley Online Library
Synthetic approaches towards CGA 293'343 (ISO draft common name: thiamethoxam), a novel broad‐spectrum insecticide from the class neonicotinoids, are described. 2‐Chloro‐5‐…
Number of citations: 35 onlinelibrary.wiley.com
CH Mao, KL Wang, ZW Wang, XM Ou… - Bioorganic & medicinal …, 2008 - Elsevier
A series of novel N′-tert-butyl- N′-substitutedbenzoyl-N-5-chloro-6-chromanecarbohydrazide derivatives were synthesized, and their larvicidal activities against Oriental armyworm …
Number of citations: 23 www.sciencedirect.com
Z Huang, Y Liu, Y Li, L Xiong, Z Cui… - Journal of agricultural …, 2011 - ACS Publications
Several series of novel N′-tert-butyl-N′-substituted-benzoyl-N-[di(octa)hydro]benzofuran{(2,3-dihydro)benzo[1,3]([1,4])dioxine}carbohydrazide derivatives Ia, Ib, IIa−IIg, IIIa, IIIb, and …
Number of citations: 24 pubs.acs.org
Q Zhao, X Ou, Z Huang, F Bi, R Huang… - Journal of agricultural …, 2008 - ACS Publications
A series of novel N-(alkyldithio) and N-aminothio derivatives of N′-tert-butyl-N,N′-diacylhydrazines were designed and synthesized as insect growth regulators via the key …
Number of citations: 20 pubs.acs.org
KM Abass - Pesticide Biochemistry and Physiology, 2016 - Elsevier
Tebufenozide is a nonsteroid ecdysone agonist that causes premature and incomplete molting in Lepidoptera. Studies conducted so far have shown the low toxicity of tebufenozide in …
Number of citations: 5 www.sciencedirect.com

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